Ifetroban Sodium

Description

Structure

2D Structure

3D Structure of Parent

Properties

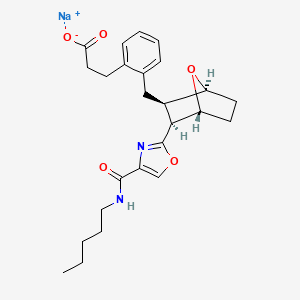

IUPAC Name |

sodium;3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O5.Na/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29;/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29);/q;+1/p-1/t18-,20-,21+,23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHSQDNIXPEQAE-QBKVZTCDSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N2NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935504 |

Source

|

| Record name | Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156715-37-6 |

Source

|

| Record name | Ifetroban sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156715376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IFETROBAN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48IJA0E92C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ifetroban Sodium in Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ifetroban sodium is a potent and selective competitive antagonist of the thromboxane A2/prostaglandin H2 receptor, commonly known as the TP receptor.[1][2][3] By targeting this critical receptor on platelets, Ifetroban effectively inhibits key signaling pathways that lead to platelet activation and aggregation. This guide provides a detailed examination of the molecular mechanisms underlying Ifetroban's antiplatelet effects, supported by quantitative data from preclinical studies and comprehensive experimental methodologies. The intricate signaling cascades are visually represented through detailed diagrams to facilitate a deeper understanding of its mode of action.

Introduction: The Role of Thromboxane A2 in Platelet Aggregation

Thromboxane A2 (TxA2), a potent but unstable eicosanoid, plays a pivotal role in hemostasis and thrombosis.[2][4] Produced by activated platelets from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes, TxA2 acts as a powerful signaling molecule. It binds to and activates TP receptors on the surface of platelets and vascular smooth muscle cells. This interaction triggers a cascade of intracellular events that culminate in platelet shape change, degranulation, and aggregation, as well as vasoconstriction. The precursors to TxA2, prostaglandin G2 (PGG2) and prostaglandin H2 (PGH2), also bind to and activate TP receptors. Consequently, antagonizing the TP receptor is a highly effective strategy to mitigate the prothrombotic effects of these signaling molecules.

This compound: A Selective TP Receptor Antagonist

This compound is a specific and competitive antagonist of the TP receptor. Its chemical structure allows it to bind with high affinity to the TP receptor, thereby preventing the binding of its natural ligands, TxA2 and PGH2. This blockade of the TP receptor is the primary mechanism through which Ifetroban exerts its antiplatelet effects.

Molecular Mechanism of Action: Signaling Pathways

The activation of the TP receptor by agonists like TxA2 initiates a complex intracellular signaling cascade. Ifetroban's antagonism of this receptor disrupts these pathways at their origin. The primary signaling pathways involved are mediated by heterotrimeric G proteins, specifically Gq/11 and G12/13.

The Gq/11-Phospholipase C Pathway

Upon agonist binding, the TP receptor activates the Gq/11 family of G proteins. The activated Gαq subunit, in turn, stimulates phospholipase C-beta (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytosol. This sharp increase in intracellular calcium is a critical event in platelet activation.

-

DAG-Mediated Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).

The synergistic action of increased intracellular calcium and activated PKC leads to:

-

Platelet Shape Change: A rapid alteration in the platelet's morphology from a discoid to a spherical shape with pseudopods.

-

Granule Secretion: The release of pro-aggregatory substances, such as ADP and serotonin, from dense granules and α-granules.

-

Integrin αIIbβ3 Activation: A conformational change in the integrin αIIbβ3 receptor, enabling it to bind fibrinogen and von Willebrand factor, which is the final common pathway for platelet aggregation.

By blocking the TP receptor, Ifetroban prevents the activation of Gq/11 and the subsequent generation of IP3 and DAG, thereby inhibiting the mobilization of intracellular calcium and the activation of PKC.

The G12/13-Rho/Rho Kinase Pathway

In addition to Gq/11, the TP receptor also couples to the G12/13 family of G proteins. Activation of G12/13 leads to the stimulation of the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK). This pathway is primarily involved in regulating the actin cytoskeleton and contributes significantly to platelet shape change.

The following diagram illustrates the signaling pathway initiated by TxA2/PGH2 binding to the TP receptor and the point of inhibition by Ifetroban.

Quantitative Data on Ifetroban's Activity

While specific Ki and IC50 values for Ifetroban can vary depending on the experimental conditions, preclinical studies have demonstrated its high potency.

| Parameter | Value/Observation | Species/System | Reference |

| TP Receptor Blockade | 90% blockade at 0.03 mg/kg/h | Ferret (ex vivo platelet shape change) | N/A |

| 98% blockade at 0.1 mg/kg/h | Ferret (ex vivo platelet shape change) | N/A | |

| 98% blockade at 0.3 mg/kg/h | Ferret (ex vivo platelet shape change) | N/A | |

| Inhibition of Platelet-Tumor Cell Adhesion | ~50% reduction with Ifetroban pre-treatment | Human platelets and MDA-MB-231-RFP cells (in vitro) | |

| Effect of TP Receptor Agonist (U46619) | ~90% increase in platelet-tumor cell adhesion | Human platelets and MDA-MB-231-RFP cells (in vitro) |

Experimental Protocols: In Vitro Platelet Aggregation Assay

Light Transmission Aggregometry (LTA) is a standard method to assess platelet function and the efficacy of antiplatelet agents like Ifetroban. The following is a representative protocol for an in vitro platelet aggregation assay using the TxA2 analog U46619 as the agonist.

Materials

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

U46619 (a stable TxA2 mimetic).

-

This compound.

-

Saline (0.9% NaCl).

-

Light Transmission Aggregometer.

-

Cuvettes with stir bars.

-

Pipettes.

Methodology

-

Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.

-

Keep PRP and PPP at room temperature and use within 4 hours of blood collection.

-

-

Platelet Aggregation Assay:

-

Calibrate the aggregometer with PPP (set to 100% light transmission) and PRP (set to 0% light transmission).

-

Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer at 37°C. Allow the PRP to equilibrate for a few minutes.

-

To test the inhibitory effect of Ifetroban, add a specific concentration of this compound (or vehicle control) to the PRP and incubate for a defined period (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a submaximal concentration of the agonist U46619 (e.g., 1 µM).

-

Record the change in light transmission for a set duration (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

The primary endpoint is the maximal platelet aggregation (%), which is the maximum change in light transmission from baseline.

-

Construct dose-response curves for Ifetroban's inhibition of U46619-induced aggregation to determine the IC50 value (the concentration of Ifetroban that inhibits 50% of the maximal aggregation).

-

The following diagram outlines the workflow for this experimental protocol.

Conclusion

This compound is a highly specific antagonist of the TP receptor, a key mediator of platelet activation and aggregation. Its mechanism of action involves the competitive blockade of this receptor, leading to the inhibition of the Gq/11-PLC-calcium and G12/13-Rho/ROCK signaling pathways. This comprehensive inhibition of downstream signaling prevents platelet shape change, degranulation, and ultimately, aggregation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and understand the therapeutic potential of Ifetroban and other TP receptor antagonists in thrombotic disorders.

References

An In-depth Technical Guide to Ifetroban Sodium: A Thromboxane A2/Prostaglandin H2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifetroban sodium is a potent and selective, orally bioavailable antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.[1] It has been investigated for its therapeutic potential in a range of cardiovascular and fibrotic diseases, including hypertension, thrombosis, myocardial ischemia, and Duchenne muscular dystrophy (DMD)-associated cardiomyopathy.[2][3] Thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), are potent mediators of platelet aggregation and vasoconstriction.[4][5] By blocking their common receptor, Ifetroban offers a targeted approach to mitigating the pathological processes driven by these eicosanoids. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action

This compound is a competitive antagonist of the TP receptor. The precursors to thromboxane A2, prostaglandin G2, and prostaglandin H2, also bind to and activate the same receptors. By binding to the TP receptor, Ifetroban prevents the downstream signaling cascades initiated by the endogenous ligands TXA2 and PGH2. This blockade results in the inhibition of platelet activation and aggregation, as well as the prevention of vascular smooth muscle contraction, leading to vasodilation.

The TP receptor is a G-protein coupled receptor (GPCR) that signals through two primary pathways:

-

Gq Pathway: Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), collectively leading to platelet shape change, granule release, and smooth muscle contraction.

-

G13 Pathway: Coupling to the G13 alpha subunit results in the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the activity of Rho-associated kinase (ROCK), leading to the phosphorylation of myosin light chain phosphatase and an increase in myosin light chain phosphorylation, resulting in vasoconstriction.

The following diagram illustrates the signaling pathway of the TP receptor and the inhibitory action of Ifetroban.

Data Presentation

Preclinical Data

The preclinical efficacy of Ifetroban has been demonstrated in various in vitro and in vivo models.

| Assay | Species/System | Agonist | IC50 / Effective Dose | Reference |

| Platelet Aggregation | Human Platelet-Rich Plasma | U46619 | IC50: ~37 nM | |

| Platelet Aggregation | Rabbit Platelets | U46619 | IC50: 43 µM (for G619, a similar compound) | |

| Platelet Aggregation | Canine Platelet-Rich Plasma | U46619 + Epinephrine | IC50: 92 nM (for SQ 29,548, another TP antagonist) | |

| Vasoconstriction | Isolated Coronary Arteries (mdx mice) | U-46619 | Effective in reducing vasoconstriction | |

| Thrombosis | Rat model | U46619-induced thrombocytopenia | 10 and 30 mg/kg i.v. reduced thrombocytopenia | |

| Hypertension | Spontaneously Hypertensive Rats | - | Studied for effects on hypertension |

Clinical Data

Ifetroban has been evaluated in several clinical trials. The most recent focus has been on its potential to treat cardiomyopathy associated with Duchenne muscular dystrophy.

FIGHT DMD Phase 2 Clinical Trial Results

| Parameter | Placebo (n=11) | Low-Dose Ifetroban (100 mg/day, n=12) | High-Dose Ifetroban (300 mg/day, n=18) | Natural History Cohort (n=24) |

| Baseline LVEF | Not specified | Not specified | Not specified | Matched to treatment arms |

| Change in LVEF over 12 months | -1.5% (±3.3) | Unchanged | +1.8% (±5.4) | -3.6% (±4.1) |

| Overall Improvement vs. Placebo (High-Dose) | - | - | 3.3% | - |

| Overall Improvement vs. Natural History (High-Dose) | - | - | 5.4% (p=0.002) | - |

| Key Safety Findings | - | - | Well-tolerated, with no serious drug-related adverse events. | - |

Pharmacokinetic Data

Pharmacokinetic parameters of Ifetroban have been assessed in multiple clinical trials, including studies in healthy volunteers and patient populations.

| Parameter | Description | Value | Reference |

| Cmax | Maximum (peak) serum concentration | Data collected in Phase 1 and 2 trials. | |

| Tmax | Time to reach Cmax | Data collected in Phase 1 and 2 trials. | |

| AUC | Area under the curve (total drug exposure) | Data collected in Phase 1 and 2 trials. | |

| t1/2 | Elimination half-life | Data collected in Phase 1 and 2 trials. |

Note: Specific values for Cmax, Tmax, AUC, and t1/2 from human studies were not publicly available in a consolidated format at the time of this guide's compilation. However, these parameters have been characterized in multiple clinical trials as per their respective study protocols. Pharmacokinetic profiles have been noted to be acceptable in the patient populations studied.

Experimental Protocols

Radioligand Binding Assay for TP Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound (like Ifetroban) for the TP receptor.

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the TP receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [3H]-SQ 29,548).

-

Increasing concentrations of the unlabeled test compound (or buffer for total binding, and a saturating concentration of a known TP antagonist for non-specific binding).

-

The prepared membrane suspension.

-

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

In Vitro Platelet Aggregation Assay

This protocol outlines the use of light transmission aggregometry to assess the effect of a test compound on platelet aggregation induced by a TP receptor agonist.

-

Preparation of Washed Human Platelets:

-

Collect whole blood from healthy, drug-free donors into a tube containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Centrifuge the blood at low speed (e.g., 200 x g) to obtain platelet-rich plasma (PRP).

-

Add a prostaglandin E1 solution to the PRP to prevent platelet activation during subsequent steps.

-

Centrifuge the PRP at high speed (e.g., 1,000 x g) to pellet the platelets.

-

Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and repeat the centrifugation and resuspension steps to wash the platelets.

-

Adjust the final platelet concentration in the buffer.

-

-

Aggregation Measurement:

-

Pre-warm the washed platelet suspension to 37°C in an aggregometer cuvette with a stir bar.

-

Add the test compound (e.g., Ifetroban) or vehicle control and incubate for a specified time.

-

Add a TP receptor agonist, such as U46619 (a stable TXA2 mimetic), to induce aggregation.

-

Record the change in light transmission through the platelet suspension over time. As platelets aggregate, the suspension becomes clearer, and light transmission increases.

-

-

Data Analysis:

-

The maximum percentage of aggregation is calculated from the change in light transmission.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition of aggregation against the compound concentration.

-

Ferric Chloride-Induced Arterial Thrombosis Model in Mice

This in vivo protocol is used to evaluate the antithrombotic effect of a test compound.

-

Animal Preparation:

-

Anesthetize a mouse using an appropriate anesthetic.

-

Make a midline incision in the neck to expose the carotid artery.

-

Carefully dissect the artery from the surrounding tissue.

-

Place a flow probe around the artery to monitor blood flow.

-

-

Thrombosis Induction:

-

Administer the test compound (e.g., Ifetroban) or vehicle control to the mouse via the desired route (e.g., oral gavage, intravenous injection) at a specified time before injury.

-

Soak a small piece of filter paper in a ferric chloride (FeCl3) solution (e.g., 5-10%).

-

Apply the FeCl3-soaked filter paper to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).

-

Remove the filter paper and rinse the area with saline.

-

-

Measurement of Thrombosis:

-

Continuously monitor the blood flow using the flow probe.

-

Record the time from the application of FeCl3 until the blood flow ceases, which indicates the formation of an occlusive thrombus (time to occlusion).

-

-

Data Analysis:

-

Compare the time to occlusion between the vehicle-treated and compound-treated groups. A significant prolongation of the time to occlusion indicates an antithrombotic effect.

-

Wire Myography for Vasoconstriction Assessment

This ex vivo protocol measures the contractile response of isolated blood vessels.

-

Vessel Dissection and Mounting:

-

Isolate a segment of an artery (e.g., mesenteric artery, aorta) from a euthanized animal and place it in ice-cold physiological salt solution (PSS).

-

Clean the vessel of surrounding adipose and connective tissue.

-

Cut the vessel into small rings (e.g., 2 mm in length).

-

Mount the vessel ring on two small wires in the jaws of a wire myograph chamber filled with PSS.

-

-

Equilibration and Normalization:

-

Allow the vessel to equilibrate in the myograph chamber, which is maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Stretch the vessel to its optimal resting tension for maximal contractile response through a normalization procedure.

-

-

Contractility Measurement:

-

Induce a reference contraction using a high-potassium solution or a pharmacological agonist (e.g., phenylephrine).

-

After washing and re-equilibration, pre-incubate the vessel with the test compound (e.g., Ifetroban) or vehicle.

-

Generate a cumulative concentration-response curve by adding increasing concentrations of a vasoconstrictor agonist (e.g., U46619).

-

Record the isometric tension generated by the vessel at each concentration.

-

-

Data Analysis:

-

Plot the contractile force as a function of the agonist concentration.

-

Compare the concentration-response curves in the absence and presence of the test compound to determine its inhibitory effect on vasoconstriction.

-

Visualization of Development and Evaluation Workflow

The following diagrams illustrate the logical progression of Ifetroban's development and a typical preclinical evaluation workflow for a thromboxane receptor antagonist.

References

- 1. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]

- 2. fightingaddictioncenter.com [fightingaddictioncenter.com]

- 3. Cumberland Pharmaceuticals reports trial data of ifetroban for DMD [clinicaltrialsarena.com]

- 4. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Ifetroban Sodium: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifetroban Sodium is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor, also known as the TP receptor.[1] It is the sodium salt of Ifetroban and is orally bioavailable.[2][3] By targeting the TP receptor, this compound modulates a variety of physiological processes, including platelet aggregation and vascular constriction.[3] This has led to its investigation in a wide range of therapeutic areas, including cardiovascular diseases like myocardial ischemia, hypertension, and thrombosis, as well as in other conditions such as cancer metastasis and Duchenne muscular dystrophy-associated cardiomyopathy.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C25H31N2NaO5. Its structure features a bicyclic ether core linked to a substituted oxazole and a benzenepropanoic acid moiety.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | sodium 3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate | |

| CAS Number | 156715-37-6 | |

| Molecular Formula | C25H31N2NaO5 | |

| Molecular Weight | 462.52 g/mol | |

| Appearance | White to beige powder | |

| Solubility | Water: 20 mg/mL, clear |

Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at the TP receptor. Thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), are potent mediators of platelet activation and vasoconstriction. By binding to the TP receptor, this compound blocks the binding of these endogenous ligands, thereby inhibiting their downstream signaling pathways. This leads to a reduction in platelet aggregation and vasodilation. The antagonistic action of Ifetroban at the TP receptor is highly selective.

Signaling Pathway of Thromboxane A2 Receptor and Inhibition by Ifetroban

The activation of the TP receptor by its agonists, TXA2 or PGH2, initiates a cascade of intracellular events. The TP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and G12/13 proteins.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are key events that lead to platelet shape change, aggregation, and smooth muscle contraction.

-

G12/13 Pathway: Coupling to G12/13 activates the Rho/Rho-kinase pathway, which contributes to vasoconstriction and platelet shape change.

Ifetroban, by blocking the TP receptor, prevents the initiation of these signaling cascades.

Caption: Thromboxane A2 signaling pathway and its inhibition by this compound.

Pharmacodynamics and Pharmacokinetics

Ifetroban has demonstrated potent inhibitory effects on platelet aggregation induced by arachidonic acid and the TXA2 mimetic U-46619. The IC50 values for the inhibition of arachidonate- and U-46619-induced platelet aggregation in human plasma are 7 nM and 30 nM, respectively. In animal models, Ifetroban has shown efficacy in inhibiting thrombosis and relaxing contracted vascular tissues.

While detailed pharmacokinetic parameters in humans are not extensively published in the provided search results, Ifetroban is noted to be orally active. It has been investigated in numerous clinical trials with oral administration.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies based on the types of studies conducted with Ifetroban.

In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of Ifetroban on platelet aggregation.

Methodology:

-

Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain PRP.

-

Incubation: Aliquots of PRP are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period at 37°C.

-

Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid or U-46619.

-

Measurement: Aggregation is measured using a platelet aggregometer, which records the change in light transmittance through the PRP suspension as platelets aggregate.

-

Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of Ifetroban, and the IC50 value is determined.

Caption: Workflow for an in vitro platelet aggregation assay.

Clinical Investigations

This compound has been the subject of numerous clinical trials across a spectrum of diseases. These studies have evaluated its safety, efficacy, and pharmacokinetics in conditions such as aspirin-exacerbated respiratory disease, systemic sclerosis, and Duchenne muscular dystrophy. For instance, a Phase 2 trial in patients with aspirin-exacerbated respiratory disease was designed as a multicenter, double-blind, randomized, placebo-controlled study to evaluate the efficacy of oral Ifetroban in improving sino-nasal symptoms.

Conclusion

This compound is a well-characterized, potent, and selective TP receptor antagonist with a clear mechanism of action. Its ability to inhibit platelet aggregation and promote vasodilation provides a strong rationale for its investigation in a variety of thromboembolic and vasospastic disorders. Ongoing clinical trials will further elucidate its therapeutic potential in various disease states. The data presented in this guide, from its fundamental chemical properties to its clinical applications, underscore the scientific and therapeutic interest in this compound.

References

The Discovery and Development of Ifetroban (BMS-180291): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifetroban, designated BMS-180291 during its development by Bristol-Myers Squibb, is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.[1] Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a significant role in various pathophysiological processes, including thrombosis, myocardial ischemia, and hypertension.[1] Consequently, the development of TP receptor antagonists like Ifetroban has been a key area of research for cardiovascular and other diseases. This technical guide provides a comprehensive overview of the discovery and development of Ifetroban, from its chemical synthesis and preclinical evaluation to its clinical investigation in various indications, with a recent focus on Duchenne muscular dystrophy (DMD)-associated cardiomyopathy.

Chemical Synthesis

The synthesis of Ifetroban (BMS-180291) has been described in the scientific literature. A general outline of the synthetic route is as follows:

Experimental Protocol: Synthesis of Ifetroban (BMS-180291)

A detailed, step-by-step synthesis protocol for Ifetroban has been outlined in various publications. The process typically involves the following key transformations:

-

Preparation of the Bicyclic Core: The synthesis often starts from a chiral bicyclic lactone, which serves as the foundation for the molecule's rigid structure.

-

Introduction of the Phenylalkanoic Acid Side Chain: A crucial step involves the coupling of the bicyclic core with a substituted phenylalkanoic acid derivative. This is often achieved through nucleophilic addition or other carbon-carbon bond-forming reactions.

-

Formation of the Oxazole Ring: The oxazole moiety, a key feature of Ifetroban's structure, is typically constructed in the later stages of the synthesis. This can be accomplished through various cyclization strategies, often involving the condensation of an amino alcohol with a carboxylic acid derivative.

-

Final Modifications and Purification: The synthesis concludes with any necessary deprotection steps and purification of the final compound, often by chromatography and/or recrystallization, to yield Ifetroban as a solid.

Mechanism of Action: Thromboxane A2 Receptor Antagonism

Ifetroban exerts its pharmacological effects by competitively and selectively binding to the TP receptor, thereby preventing the binding of its endogenous ligands, TxA2 and its precursor, prostaglandin H2 (PGH2).[1] This blockade inhibits the downstream signaling cascades initiated by TP receptor activation.

Thromboxane A2 Signaling Pathway

The activation of the TP receptor by TxA2 initiates a cascade of intracellular events primarily through the coupling to Gq and G13 G-proteins.[2]

Thromboxane A2 signaling pathway and the inhibitory action of Ifetroban.

Preclinical Development

Ifetroban has undergone extensive preclinical evaluation in a variety of in vitro and in vivo models to characterize its pharmacological profile, efficacy, and safety.

In Vitro Studies

Receptor Binding Assays:

-

Objective: To determine the binding affinity of Ifetroban for the TP receptor.

-

Methodology:

-

Membrane Preparation: Platelet membranes rich in TP receptors are prepared from human or animal sources.

-

Radioligand Binding: A radiolabeled TP receptor agonist or antagonist (e.g., [³H]-U-46619) is incubated with the platelet membranes in the presence of varying concentrations of Ifetroban.

-

Separation of Bound and Free Ligand: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity of the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of Ifetroban that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.

-

Platelet Aggregation Assays:

-

Objective: To assess the functional antagonism of Ifetroban on platelet aggregation.

-

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged at a low speed to obtain PRP.[3]

-

Incubation: PRP is pre-incubated with various concentrations of Ifetroban or a vehicle control.

-

Induction of Aggregation: Platelet aggregation is induced by adding a TP receptor agonist, such as U-46619 or arachidonic acid.

-

Measurement: The change in light transmittance through the PRP suspension is measured over time using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmittance.

-

Data Analysis: The inhibitory effect of Ifetroban is quantified by determining the concentration that causes 50% inhibition of the maximal aggregation response (IC50).

-

| In Vitro Activity of Ifetroban (BMS-180291) | |

| Assay | Result |

| Inhibition of Arachidonate-induced Platelet Aggregation (IC50) | 7 ± 1 nM |

| Inhibition of U-46619-induced Platelet Aggregation (IC50) | 21 ± 2 nM |

| Antagonism of U-46619-induced Platelet Shape Change (KB) | 11 ± 2 nM |

In Vivo Studies

Ifetroban has been evaluated in several animal models of disease, including thrombosis, myocardial ischemia, and hypertension.

Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat):

-

Objective: To evaluate the antithrombotic efficacy of Ifetroban in an arterial thrombosis model.

-

Methodology:

-

Animal Preparation: Rats are anesthetized, and the carotid artery is surgically exposed.

-

Induction of Thrombosis: A piece of filter paper saturated with a ferric chloride (FeCl3) solution is applied to the surface of the carotid artery to induce endothelial injury and subsequent thrombus formation.

-

Drug Administration: Ifetroban or a vehicle is administered to the animals prior to or after the induction of injury.

-

Measurement of Occlusion: The time to thrombotic occlusion of the artery is measured, often using a Doppler flow probe to monitor blood flow.

-

Data Analysis: The efficacy of Ifetroban is determined by its ability to prolong the time to occlusion or prevent occlusion altogether compared to the control group.

-

Coronary Artery Ligation Model of Myocardial Infarction (Dog):

-

Objective: To assess the cardioprotective effects of Ifetroban in a model of myocardial ischemia-reperfusion injury.

-

Methodology:

-

Animal Preparation: Dogs are anesthetized, and a thoracotomy is performed to expose the heart.

-

Induction of Myocardial Infarction: The left anterior descending (LAD) coronary artery is ligated for a specific period to induce myocardial ischemia, followed by the removal of the ligature to allow for reperfusion.

-

Drug Administration: Ifetroban or a vehicle is administered before, during, or after the ischemic period.

-

Assessment of Infarct Size: After a period of reperfusion, the heart is excised, and the area of myocardial infarction is determined using histological staining techniques (e.g., triphenyltetrazolium chloride staining).

-

Data Analysis: The infarct size in the Ifetroban-treated group is compared to that of the vehicle-treated group to evaluate the cardioprotective effect.

-

| Preclinical Efficacy of Ifetroban (BMS-180291) in Animal Models | ||

| Model | Species | Key Findings |

| Pacing-Induced Myocardial Ischemia | Dog | Reduced the severity of ischemia. |

| Myocardial Ischemia-Reperfusion Injury | Ferret | Dose-dependently reduced myocardial infarct size. |

| Thrombotic Cyclic Flow Reductions | Ferret | Inhibited thrombotic events at doses producing >90% TP receptor blockade. |

| Duchenne Muscular Dystrophy Cardiomyopathy | Mouse | Improved survival and cardiac function. |

| Coronary Artery Dysfunction in DMD | Mouse | Reversed enhanced coronary arterial vasoconstriction. |

| Hematogenous Metastasis | Mouse | Decreased lung metastases of multiple cancer types. |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Ifetroban has been characterized in several species, including rats, dogs, monkeys, and humans.

| Pharmacokinetic Parameters of Ifetroban | Rat | Dog | Monkey | Human |

| Dose | 3 mg/kg | 1 mg/kg | 1 mg/kg | 50 mg |

| Time to Peak Plasma Concentration (Tmax) | 5-20 min | 5-20 min | 5-20 min | 5-20 min |

| Terminal Elimination Half-life (t1/2) | ~8 h | ~20 h | ~27 h | ~22 h |

| Absolute Bioavailability | 25% | 35% | 23% | 48% |

| Primary Route of Excretion | Feces | Feces | Feces | Feces |

| Major Metabolite in Humans | Ifetroban acylglucuronide | - | - | - |

Clinical Development

Ifetroban has been investigated in numerous clinical trials for various indications. Most recently, it has shown promise in the treatment of cardiomyopathy associated with Duchenne muscular dystrophy (DMD).

FIGHT DMD Phase 2 Clinical Trial (NCT03340675)

This was a randomized, double-blind, placebo-controlled study to evaluate the safety, pharmacokinetics, and efficacy of oral Ifetroban in subjects with DMD.

-

Study Design: 41 male patients with DMD (≥7 years old) were randomized to receive low-dose Ifetroban (100 mg/day or 150 mg/day in some reports), high-dose Ifetroban (300 mg/day), or placebo for 12 months.

-

Primary Efficacy Endpoint: Change from baseline in left ventricular ejection fraction (LVEF).

-

Key Results:

-

The high-dose Ifetroban group showed a mean increase in LVEF of 1.8%, while the placebo group experienced a mean decline of 1.5%.

-

This resulted in a 3.3% overall improvement in LVEF with high-dose Ifetroban compared to placebo.

-

Compared to a matched natural history cohort that showed a 3.6% decline in LVEF, the high-dose Ifetroban group demonstrated a 5.4% relative improvement.

-

High-dose Ifetroban was also associated with reductions in biomarkers of cardiac damage, such as NT-proBNP and cardiac troponin I.

-

-

Safety: Ifetroban was generally well-tolerated, with no serious drug-related adverse events reported. The most common adverse events possibly related to Ifetroban were contusion and petechiae.

Workflow of the FIGHT DMD Phase 2 clinical trial.

Other Clinical Investigations

Ifetroban has also been studied in other conditions, including:

-

Aspirin-Exacerbated Respiratory Disease (AERD): A Phase 2 trial investigated the effect of Ifetroban on aspirin-induced respiratory symptoms in patients with AERD.

-

Idiopathic Pulmonary Fibrosis (IPF): A Phase 2 clinical trial is evaluating the safety and efficacy of oral Ifetroban in patients with IPF.

-

Systemic Sclerosis: Ifetroban has been investigated in Phase 2 studies for this indication.

-

Cancer Metastasis: Preclinical studies have suggested a potential role for Ifetroban in inhibiting tumor cell migration, and it has been evaluated in early-phase clinical trials for solid tumors.

Safety and Toxicology

Across numerous clinical trials involving over 1,300 participants, Ifetroban has demonstrated a favorable safety profile. No major safety concerns have been identified to date. In the FIGHT DMD trial, the most frequently reported adverse events possibly related to Ifetroban were minor and included contusion and petechiae. The long-term safety of Ifetroban is being further evaluated in the open-label extension of the FIGHT DMD study.

Conclusion

Ifetroban (BMS-180291) is a well-characterized, potent, and selective TP receptor antagonist with a long history of preclinical and clinical development. Its mechanism of action, targeting a key pathway in platelet aggregation and vasoconstriction, has made it a candidate for a range of cardiovascular and other diseases. The recent positive results from the FIGHT DMD Phase 2 trial have highlighted its potential as a novel therapeutic for the cardiac complications of Duchenne muscular dystrophy, a significant unmet medical need. Further clinical investigation will be crucial to fully elucidate the therapeutic potential and long-term safety of Ifetroban in this and other indications.

References

Ifetroban Sodium: A Comprehensive Preclinical Profile of its Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ifetroban Sodium is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor, also known as the TPr receptor.[1][2] Thromboxane A2 is a potent mediator involved in a variety of physiological and pathological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[3][4] By blocking the TPr receptor, this compound has demonstrated potential therapeutic effects in a range of preclinical models, including those for cardiovascular diseases, thrombosis, and Duchenne Muscular Dystrophy (DMD)-associated cardiomyopathy.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in multiple preclinical species, including rats, dogs, and monkeys, have characterized the ADME profile of this compound. The compound is generally rapidly absorbed after oral administration, extensively distributed in tissues, and undergoes metabolism before being primarily excreted in the feces.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound in various preclinical models.

| Parameter | Rat | Dog | Monkey |

| Dose | 3 mg/kg | 1 mg/kg | 1 mg/kg |

| Time to Peak Plasma Concentration (Tmax) | 5 - 20 min | 5 - 20 min | 5 - 20 min |

| Terminal Elimination Half-life (t½) | ~8 hours | ~20 hours | ~27 hours |

| Absolute Bioavailability | 25% | 35% | 23% |

| Primary Route of Excretion | Feces | Feces | Feces |

| Urinary Excretion (% of oral dose) | 3% | 3% | 14% |

Data compiled from Dockens et al.

Experimental Protocols for Pharmacokinetic Studies

The pharmacokinetic profile of this compound was determined using radiolabeled compounds in crossover study designs.

Animal Models and Dosing:

-

Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used in these studies.

-

Animals received either an intravenous (i.v.) or oral (p.o.) administration of [¹⁴C]Ifetroban or [³H]Ifetroban.

-

Doses were 3 mg/kg for rats and 1 mg/kg for dogs and monkeys.

Sample Collection and Analysis:

-

Blood, plasma, urine, and feces were collected at predetermined time points post-administration.

-

Radioactivity in the collected samples was quantified using liquid scintillation counting.

-

Plasma samples were also analyzed by high-performance liquid chromatography (HPLC) with radiometric detection to determine the concentrations of the parent drug and its metabolites.

Pharmacokinetic Parameter Calculation:

-

Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC (Area Under the Curve), t½, and bioavailability.

Pharmacodynamics: Mechanism of Action and Biological Effects

This compound exerts its pharmacological effects by competitively inhibiting the binding of thromboxane A2 and its precursor, prostaglandin H2, to the TPr receptor. This antagonism leads to the inhibition of downstream signaling pathways responsible for platelet activation and smooth muscle contraction.

Signaling Pathway of Thromboxane A2 Receptor Antagonism

The following diagram illustrates the mechanism of action of this compound in blocking the TPr receptor signaling pathway.

Caption: Mechanism of this compound as a TPr antagonist.

In Vivo Pharmacodynamic Effects in Preclinical Models

This compound has been evaluated in various animal models, demonstrating its efficacy in mitigating disease pathologies associated with TPr activation.

Duchenne Muscular Dystrophy (DMD) Cardiomyopathy Model:

-

Animal Models: mdx/utrn double knockout, mdx/mTR double knockout, and delta-sarcoglycan knockout mice.

-

Treatment Protocol: Ifetroban was administered in the drinking water at a dose of 25 mg/kg/day, starting at weaning and continuing for 10 weeks to 6 months.

-

Key Findings:

-

Improved survival rates in treated mice compared to untreated controls.

-

Enhanced cardiac function, including improved cardiac output and normalized ejection fraction.

-

Reduced cardiac fibrosis.

-

Coronary Artery Dysfunction Model:

-

Animal Model: Young (3-5 months) and aged (9-12 months) mdx mice.

-

Experimental Setup: Isolated coronary arteries were examined using wire myography.

-

Key Findings:

-

Ifetroban reversed the enhanced vasoconstriction induced by the TPr agonist U-46619 in young mdx mice.

-

Thrombosis Models:

-

While specific protocols for Ifetroban in thrombosis models were not detailed in the provided search results, general methodologies for inducing and evaluating venous thrombosis in rodents include venous stasis, electrolytic injury, and photochemical injury models. These models are instrumental in assessing the efficacy of antithrombotic agents like Ifetroban.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical disease model.

References

Ifetroban Sodium: A Comprehensive Technical Guide to its Role in Preventing Vascular Constriction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ifetroban sodium, a potent and selective thromboxane A2/prostaglandin H2 (TP) receptor antagonist, and its role in the prevention of vascular constriction. Thromboxane A2 (TXA2) is a powerful vasoconstrictor and platelet aggregator, implicated in the pathophysiology of various cardiovascular diseases.[1][2] this compound effectively counteracts the effects of TXA2 by blocking its receptor, leading to vasodilation and inhibition of platelet aggregation. This guide will detail the mechanism of action of Ifetroban, present quantitative data from preclinical and clinical studies, provide a detailed experimental protocol for assessing its effects, and visualize the key signaling pathways and experimental workflows.

Introduction

Vascular constriction, or vasoconstriction, is the narrowing of blood vessels resulting from the contraction of the muscular wall of the vessels. This process is critical for regulating blood pressure and blood flow. However, excessive or inappropriate vasoconstriction can lead to hypertension, reduced blood flow to vital organs, and contribute to the pathogenesis of cardiovascular diseases such as myocardial ischemia and stroke.[1]

Thromboxane A2 (TXA2), a member of the eicosanoid family, is a potent mediator of vasoconstriction and platelet aggregation.[1][2] It is synthesized from arachidonic acid via the cyclooxygenase (COX) enzyme pathway. TXA2 exerts its effects by binding to and activating the thromboxane A2/prostaglandin H2 (TP) receptors, which are G-protein coupled receptors found on vascular smooth muscle cells and platelets.

This compound is a pharmacologically active compound that acts as a selective antagonist of the TP receptor. By competitively inhibiting the binding of TXA2 and its precursors to the TP receptor, Ifetroban effectively blocks their downstream signaling pathways, thereby preventing vasoconstriction and platelet aggregation. This guide explores the molecular mechanisms, experimental validation, and therapeutic potential of Ifetroban in mitigating vascular constriction.

Mechanism of Action of this compound

Ifetroban's primary mechanism of action is the competitive antagonism of the TP receptor. This prevents the binding of endogenous ligands, primarily TXA2 and its precursor, prostaglandin H2 (PGH2). The activation of the TP receptor by these agonists initiates a cascade of intracellular signaling events that ultimately lead to vascular smooth muscle contraction.

Thromboxane A2 Receptor Signaling in Vascular Smooth Muscle

The TP receptor is coupled to two main G-protein families: Gq/11 and G12/13. The activation of these pathways converges to increase intracellular calcium concentration and sensitize the contractile apparatus to calcium, leading to vasoconstriction.

The signaling cascade is as follows:

-

Ligand Binding and G-Protein Activation: TXA2 or PGH2 binds to the TP receptor, causing a conformational change that activates the associated Gq/11 and G12/13 proteins.

-

Gq/11 Pathway:

-

Activated Gαq stimulates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

-

G12/13 Pathway:

-

Activated Gα12/13 activates the small GTPase RhoA.

-

RhoA activates Rho-kinase (ROCK).

-

ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP).

-

-

Muscle Contraction:

-

The increased intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK).

-

MLCK phosphorylates the myosin light chains.

-

The inhibition of MLCP by ROCK further increases the phosphorylation state of the myosin light chains.

-

Phosphorylated myosin interacts with actin, leading to smooth muscle contraction and vasoconstriction.

-

By blocking the initial step of ligand binding, Ifetroban prevents the activation of both the Gq/11 and G12/13 pathways, thereby inhibiting the rise in intracellular calcium and the calcium sensitization of the contractile machinery.

Data Presentation

The efficacy of Ifetroban in preventing vascular constriction has been evaluated in various preclinical and clinical studies.

Preclinical Data: Inhibition of U46619-Induced Vasoconstriction

A key preclinical study investigated the effect of Ifetroban on coronary artery vasoconstriction in a mouse model of Duchenne muscular dystrophy (mdx mice), which exhibits enhanced vasoconstriction in response to the TP receptor agonist U46619.

| Parameter | Control (mdx mice) | Ifetroban (3 nM) Treated (mdx mice) |

| U46619-Induced Vasoconstriction | Enhanced | Reduced to levels similar to wild-type mice |

Note: This table summarizes the qualitative findings of the study, as specific quantitative dose-response data was presented graphically.

Clinical Data: Phase 2 FIGHT DMD Trial

While not a direct measure of peripheral vascular constriction, the Phase 2 FIGHT DMD trial of Ifetroban in patients with Duchenne muscular dystrophy provides valuable insights into its systemic cardiovascular effects. The primary endpoint was the change in Left Ventricular Ejection Fraction (LVEF), a measure of the heart's pumping efficiency, which can be influenced by afterload (a function of vascular resistance).

| Treatment Group | N | Mean Change in LVEF over 12 Months |

| High-Dose Ifetroban (300 mg/day) | 18 | +1.8% (±5.4) |

| Low-Dose Ifetroban (100 mg/day) | 12 | N/A |

| Placebo | 11 | -1.5% (±3.3) |

| Matched Natural History Cohort | 24 | -3.6% (±4.1) |

The high-dose Ifetroban group showed a statistically significant improvement in LVEF compared to both the placebo and natural history cohorts.

Experimental Protocols

The following section details a standard experimental protocol for assessing the effect of Ifetroban on vascular constriction using wire myography.

Wire Myography for Measurement of Vascular Reactivity

Wire myography is an in vitro technique used to measure the contractile and relaxant properties of isolated small blood vessels.

Materials:

-

Isolated blood vessel segments (e.g., mesenteric or coronary arteries)

-

Wire myograph system (e.g., DMT)

-

Physiological Salt Solution (PSS), typically Krebs-Henseleit solution

-

High Potassium Physiological Salt Solution (KPSS)

-

Vasoconstrictor agent (e.g., U46619, a stable TXA2 analog)

-

This compound

-

Endothelium-dependent vasodilator (e.g., Acetylcholine)

-

Dissection microscope and surgical instruments

Procedure:

-

Vessel Isolation and Mounting:

-

Euthanize the experimental animal according to approved protocols.

-

Dissect the desired tissue (e.g., mesentery) and place it in ice-cold PSS.

-

Under a dissection microscope, carefully isolate a small artery (150-250 µm diameter) and cut it into 2 mm long segments.

-

Mount the vessel segment on two small wires in the jaws of the wire myograph chamber.

-

-

Normalization:

-

Stretch the vessel in a stepwise manner, measuring the passive force at each step to determine its optimal resting tension for maximal active tension development.

-

-

Equilibration and Viability Check:

-

Allow the vessel to equilibrate in oxygenated PSS at 37°C for at least 30 minutes.

-

Assess the viability of the vascular smooth muscle by inducing contraction with KPSS.

-

Assess the integrity of the endothelium by pre-constricting the vessel with a submaximal concentration of a vasoconstrictor and then inducing relaxation with an endothelium-dependent vasodilator like acetylcholine.

-

-

Experimental Protocol:

-

Wash the vessel with PSS to return to baseline tension.

-

Incubate the vessel with a specific concentration of this compound or vehicle control for a predetermined time.

-

Generate a cumulative concentration-response curve to a vasoconstrictor (e.g., U46619) by adding increasing concentrations of the agonist to the bath and recording the steady-state tension at each concentration.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by KPSS.

-

Plot the concentration-response curves and calculate the EC50 (concentration of agonist that produces 50% of the maximal response) and the maximal response (Emax).

-

Compare the EC50 and Emax values between the Ifetroban-treated and control groups to determine the inhibitory effect of Ifetroban.

-

Conclusion

This compound is a potent and selective TP receptor antagonist that effectively prevents vascular constriction by blocking the signaling pathways mediated by thromboxane A2 and its precursors. Preclinical studies have demonstrated its ability to reverse enhanced vasoconstriction, and clinical data suggests beneficial systemic cardiovascular effects. The detailed mechanism of action and the established experimental protocols for its evaluation provide a solid foundation for further research and development of Ifetroban as a therapeutic agent for cardiovascular diseases characterized by excessive vasoconstriction.

References

Ifetroban Sodium: A Technical Guide to Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifetroban Sodium is a potent and selective antagonist of the thromboxane A2 (TxA2) and prostaglandin H2 (PGH2) receptors, collectively known as the thromboxane-prostanoid (TP) receptors.[1][2] By targeting these G-protein coupled receptors, Ifetroban effectively blocks downstream signaling pathways that mediate a range of physiological and pathophysiological processes.[3][4] This technical guide provides a comprehensive overview of this compound's molecular targets, binding affinity, and the experimental methodologies used to characterize its interaction with the TP receptor.

Molecular Targets of this compound

The primary molecular target of this compound is the Thromboxane A2 Receptor (TP receptor) .[1] This receptor is activated by its endogenous ligands, thromboxane A2 (TxA2) and prostaglandin H2 (PGH2), which are arachidonic acid metabolites. The TP receptor exists as two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene. This compound acts as a competitive antagonist at these receptors, preventing the binding of TxA2 and PGH2 and thereby inhibiting their biological effects.

Binding Affinity of this compound

The binding affinity of this compound for the TP receptor has been quantified in various studies. The affinity is typically expressed in terms of the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the equilibrium dissociation constant for an antagonist (KB). These values provide a quantitative measure of the drug's potency at its target.

| Parameter | Value (nM) | Assay Conditions | Tissue/Cell Type |

| IC50 | 7 | Inhibition of platelet aggregation induced by 800 µM arachidonate | Not specified |

| IC50 | 21 | Inhibition of platelet aggregation induced by 10 µM U-46,619 (a TxA2 mimetic) | Not specified |

| KB | 11 | Antagonism of U-46,619-induced platelet shape change | Not specified |

| KB | 0.6 | Antagonism of U-46,619-induced contractions | Rat aortae |

Signaling Pathways Modulated by this compound

This compound, by blocking the TP receptor, inhibits two primary downstream signaling cascades initiated by the G-proteins Gq and G12/13.

TP Receptor-Gq Signaling Pathway

Activation of the TP receptor leads to the coupling and activation of the Gq alpha subunit. This initiates a cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is central to platelet activation and smooth muscle contraction.

Ifetroban inhibits the TP receptor-Gq signaling pathway.

TP Receptor-G12/13 Signaling Pathway

The TP receptor also couples to G12/13 proteins. Upon activation, the Gα12/13 subunits activate RhoGEFs (guanine nucleotide exchange factors), which in turn activate the small GTPase RhoA. Activated RhoA promotes the activity of Rho-associated kinase (ROCK), leading to cytoskeletal changes that are important for cell shape change and migration.

Ifetroban inhibits the TP receptor-G12/13 signaling pathway.

Experimental Protocols for Binding Affinity Studies

The binding affinity of this compound to the TP receptor is typically determined using radioligand binding assays. A common approach is a competition binding assay using a radiolabeled TP receptor antagonist, such as [3H]-SQ 29,548.

Representative Competition Binding Assay Protocol

This protocol is a representative methodology for determining the Ki of this compound for the TP receptor.

1. Membrane Preparation:

-

Human platelets are isolated from whole blood by differential centrifugation.

-

Platelet membranes are prepared by sonication or homogenization in a hypotonic buffer, followed by centrifugation to pellet the membranes.

-

The membrane pellet is resuspended in a suitable buffer and the protein concentration is determined.

2. Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains a fixed concentration of the radioligand (e.g., [3H]-SQ 29,548) and a fixed amount of platelet membrane protein.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the TP receptors.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled TP receptor antagonist.

-

The plates are incubated to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value for this compound is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a competition radioligand binding assay.

Conclusion

This compound is a highly specific and potent antagonist of the TP receptor. Its mechanism of action involves the competitive inhibition of TxA2 and PGH2 binding, leading to the attenuation of Gq and G12/13 mediated signaling pathways. The binding affinity of Ifetroban has been well-characterized through radioligand binding assays, demonstrating its high potency. This technical guide provides a foundational understanding of the key molecular interactions and experimental approaches relevant to the study of this compound for researchers and professionals in drug development.

References

- 1. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parentprojectmd.org [parentprojectmd.org]

- 3. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Thromboxane Receptors in Duchenne Muscular Dystrophy Cardiomyopathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration. While skeletal muscle wasting is a hallmark of the disease, cardiomyopathy has emerged as the leading cause of mortality in recent years. This technical guide provides an in-depth examination of the role of thromboxane receptors (TPr) in the pathophysiology of DMD-associated cardiomyopathy. It consolidates preclinical and clinical evidence supporting TPr as a therapeutic target, details key experimental methodologies, and presents quantitative data from pivotal studies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to address the cardiac complications of DMD.

Introduction: The Unmet Need in DMD Cardiomyopathy

Duchenne Muscular Dystrophy is caused by mutations in the DMD gene, leading to the absence of the dystrophin protein. Dystrophin is a critical component of the dystrophin-glycoprotein complex (DGC), which provides structural stability to the sarcolemma of muscle cells.[1][2][3] In the heart, the absence of dystrophin renders cardiomyocytes susceptible to mechanical stress, leading to membrane fragility, dysregulation of calcium homeostasis, and subsequent cellular necrosis and fibrosis.[3][4] This progressive damage culminates in dilated cardiomyopathy, arrhythmias, and ultimately, heart failure.

While advances in respiratory care have extended the lifespan of individuals with DMD, cardiac-related deaths now account for a significant portion of mortality. Current therapeutic strategies for DMD cardiomyopathy are largely adapted from treatments for other forms of heart failure and do not address the specific underlying molecular pathology. This highlights a critical unmet need for targeted therapies that can prevent or reverse the progression of cardiac disease in this patient population.

Thromboxane Receptor Signaling in the Heart

Thromboxane A2 (TXA2) is a potent bioactive lipid that signals through the G-protein coupled thromboxane receptor (TPr). In the cardiovascular system, TPr activation is known to mediate vasoconstriction, platelet aggregation, and smooth muscle cell proliferation. The TPr can also be activated by isoprostanes, which are products of non-enzymatic lipid peroxidation and serve as markers of oxidative stress.

In cardiomyocytes, TPr is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Activation of TPr leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This elevation in intracellular calcium can contribute to hypercontracture, activation of calcium-dependent proteases, and mitochondrial dysfunction, all of which are implicated in the pathophysiology of DMD cardiomyopathy. Furthermore, TPr signaling has been linked to pro-fibrotic pathways.

Preclinical Evidence for TPr Antagonism in DMD Cardiomyopathy

Preclinical studies utilizing various mouse models of muscular dystrophy have provided compelling evidence for the therapeutic potential of TPr antagonism in treating DMD cardiomyopathy. The primary therapeutic candidate investigated is ifetroban, a potent and selective TPr antagonist.

Animal Models

-

mdx/utrn double knockout (dko) mice: These mice lack both dystrophin and its functional homolog utrophin, resulting in a severe phenotype that more closely recapitulates the human DMD condition, including a progressive and fatal cardiomyopathy.

-

mdx/mTR double knockout mice: These mice are dystrophin-deficient and also have shortened telomeres, leading to an accelerated aging phenotype and more severe cardiomyopathy.

-

delta-sarcoglycan knockout (δ-SG KO) mice: These mice lack delta-sarcoglycan, a component of the DGC, and develop a progressive cardiomyopathy and muscular dystrophy similar to limb-girdle muscular dystrophy.

Quantitative Data from Preclinical Studies

Oral administration of ifetroban in drinking water (25 mg/kg/day) from weaning demonstrated significant improvements in survival and cardiac function across multiple mouse models.

Table 1: Survival Outcomes with Ifetroban Treatment in Muscular Dystrophy Mouse Models

| Mouse Model | Treatment Group | Survival Rate | Study Duration |

| mdx/utrn dko | Vehicle | 60% | 10 weeks |

| Ifetroban | 100% | 10 weeks | |

| mdx/mTR dko | Vehicle | 43% | 6 months |

| Ifetroban | 100% | 6 months | |

| δ-SG KO | Vehicle | 90% | 6 months |

| Ifetroban | 100% | 6 months |

Table 2: Echocardiographic Parameters in Muscular Dystrophy Mouse Models Treated with Ifetroban

| Mouse Model | Parameter | Vehicle | Ifetroban | % Change |

| mdx/utrn dko | Stroke Volume (µL) | 16.7 ± 1.5 | 23.1 ± 2.1 | +38.3% |

| Cardiac Output (mL/min) | 8.3 ± 0.8 | 11.5 ± 1.1 | +38.6% | |

| mdx/mTR dko | Cardiac Index (mL/min/g) | 0.45 ± 0.04 | 0.62 ± 0.05 | +37.8% |

| δ-SG KO | Fractional Shortening (%) | 28.3 ± 1.5 | 35.1 ± 1.2 | +24.0% |

| Ejection Fraction (%) | 55.1 ± 2.5 | 66.2 ± 1.9 | +20.1% | |

| p < 0.05 vs. Vehicle |

Histological and Molecular Findings

Ifetroban treatment also led to a significant reduction in cardiac fibrosis in the δ-SG KO mouse model. Furthermore, TPr antagonism normalized the cardiac expression of neuronal nitric oxide synthase (nNOS) and claudin-5, two proteins whose expression is altered in DMD and are implicated in the disease pathology. Gene expression analysis in the hearts of ifetroban-treated δ-SG KO mice revealed the normalization of multiple signature genes associated with Duchenne muscular dystrophy.

Clinical Evidence: The FIGHT DMD Trial

The promising preclinical data led to the initiation of the Phase 2 "FIGHT DMD" clinical trial (NCT03340675), a randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of ifetroban in individuals with DMD and evidence of cardiomyopathy.

Study Design

The 12-month study enrolled 41 participants who were randomized to receive either placebo, low-dose ifetroban (150 mg/day), or high-dose ifetroban (300 mg/day). The primary endpoint was the change in left ventricular ejection fraction (LVEF) from baseline.

Quantitative Results

High-dose ifetroban treatment demonstrated a statistically significant improvement in LVEF compared to both placebo and a propensity-matched natural history cohort.

Table 3: Change in Left Ventricular Ejection Fraction (LVEF) in the FIGHT DMD Trial

| Treatment Group | N | Mean Change in LVEF from Baseline (± SD) |

| High-Dose Ifetroban (300 mg/day) | 18 | +1.8% (± 5.4) |

| Placebo | 11 | -1.5% (± 3.3) |

| Natural History Cohort | 24 | -3.6% (± 4.1) |

The overall treatment effect of high-dose ifetroban compared to placebo was a 3.3% improvement in LVEF. When compared to the natural history cohort, the high-dose ifetroban group showed a 5.4% overall improvement in LVEF. The treatment was well-tolerated with no serious drug-related adverse events reported.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical studies cited in this guide.

Murine Echocardiography for Cardiac Function Assessment

-

Objective: To non-invasively assess cardiac structure and function in mouse models.

-

Procedure:

-

Mice are anesthetized with isoflurane (1-2% in 100% oxygen) and placed on a heated platform to maintain body temperature.

-

Chest hair is removed using a depilatory cream.

-

ECG electrodes are used to monitor heart rate.

-

A high-frequency ultrasound system (e.g., Vevo 770 or Vevo 2100) with a linear array transducer is used.

-

Standard 2D and M-mode images are acquired from the parasternal long- and short-axis views.

-

Measurements of left ventricular internal dimensions (LVID) at end-diastole and end-systole, as well as wall thickness, are obtained from M-mode images.

-

Parameters such as ejection fraction (EF), fractional shortening (FS), stroke volume (SV), and cardiac output (CO) are calculated from these measurements.

-

Picrosirius Red Staining for Cardiac Fibrosis Quantification

-

Objective: To visualize and quantify collagen deposition in cardiac tissue sections.

-

Procedure:

-

Hearts are excised, fixed in 4% paraformaldehyde, and embedded in paraffin.

-

Tissue sections (5 µm) are deparaffinized and rehydrated.

-

Sections are stained with a 0.1% solution of Sirius Red F3B in saturated aqueous picric acid for 1 hour.

-

Slides are washed in two changes of acidified water, followed by dehydration in ethanol.

-

Sections are cleared in xylene and mounted.

-

Images are captured using a light microscope, and the percentage of fibrotic area (red-stained collagen) is quantified using image analysis software (e.g., ImageJ).

-

Western Blotting for Protein Expression Analysis

-

Objective: To determine the relative abundance of specific proteins (e.g., nNOS, claudin-5) in heart tissue lysates.

-

Procedure:

-

Heart tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).

-

RT-qPCR for Gene Expression Analysis

-

Objective: To measure the relative mRNA levels of specific genes in cardiac tissue.

-

Procedure:

-

Total RNA is extracted from heart tissue using TRIzol reagent.

-

RNA quality and quantity are assessed.

-

cDNA is synthesized from the RNA template using reverse transcriptase.

-

Quantitative PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-